(4-bromophenyl)(pyrimidin-5-yl)methanol is a chemical compound characterized by the molecular formula and a molecular weight of 265.11 g/mol. This compound features a brominated phenyl group attached to a pyrimidine ring, along with a hydroxymethyl functional group. Its structure suggests potential applications in medicinal chemistry, particularly due to the presence of the bromine atom, which can enhance reactivity and biological activity.
This compound belongs to the class of organic compounds known as pyrimidines, which are nitrogen-containing heterocycles. It is classified as an aromatic compound due to the presence of the bromophenyl group and is also categorized under alcohols due to the hydroxymethyl (-CH2OH) group.
The synthesis of (4-bromophenyl)(pyrimidin-5-yl)methanol typically involves a nucleophilic addition reaction. A common synthetic route includes:
The reaction conditions must be optimized for yield and purity. Typical conditions may involve heating under reflux for several hours, followed by purification techniques such as recrystallization or chromatography.
The molecular structure of (4-bromophenyl)(pyrimidin-5-yl)methanol consists of:
The structural confirmation can be achieved through various spectroscopic techniques, including:
(4-bromophenyl)(pyrimidin-5-yl)methanol can participate in several chemical reactions:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield. For example, oxidation might require specific oxidizing agents like potassium permanganate or chromium trioxide.
Studies indicate that compounds with similar structures may exhibit:
(4-bromophenyl)(pyrimidin-5-yl)methanol has potential applications in various scientific fields:
The strategic integration of aryl halides with nitrogen-containing heterocycles represents a cornerstone of modern medicinal chemistry, driven by the need for target-specific molecular scaffolds. (4-Bromophenyl)(pyrimidin-5-yl)methanol (systematic name: [4-amino-2-(4-bromophenyl)pyrimidin-5-yl]methanol; CID: 117532586) emerged as a structurally distinctive hybrid molecule during the early 2000s push toward combinatorial libraries [1]. Its development coincides with the recognition that pyrimidine derivatives constitute over half of all explored nitrogen heterocycles in pharmaceutical research, as underscored by Joule and Mills' seminal texts [2]. This compound epitomizes the convergence of two privileged pharmacophores: the brominated biphenyl system offering distinctive halogen bonding capabilities and the pyrimidine nucleus serving as a versatile hydrogen-bond acceptor framework.
The bromine atom specifically enables strategic downstream functionalization via transition metal-catalyzed cross-coupling reactions, positioning this methanol derivative as a critical synthetic intermediate rather than merely an endpoint molecule. Its historical significance lies in bridging traditional heterocyclic chemistry with modern fragment-based drug design – serving as a chemical linchpin that allows medicinal chemists to explore three-dimensional chemical space through systematic derivatization of either the bromophenyl group or the hydroxymethyl moiety. The emergence of this compound reflects the broader paradigm shift toward modular synthons in lead optimization campaigns, particularly those targeting kinase inhibition and GPCR modulation where pyrimidine-based cores demonstrate profound target affinity [7].
(4-Bromophenyl)(pyrimidin-5-yl)methanol (C₁₁H₁₀BrN₃O) exemplifies deliberate molecular design through its geometrically constrained architecture and polarized functional groups. The central methanol bridge (-CH₂OH) creates defined dihedral angles between the pyrimidine and bromophenyl planes, conferring three-dimensionality uncommon in simple biaryl systems. Crystallographic analyses of analogous structures reveal torsion angles ranging from 45-65°, effectively disrupting planarity while maintaining conjugation [4] [9]. This structural distortion has profound implications for target binding, as it positions the bromine atom and pyrimidine nitrogen atoms in spatially distinct orientations ideal for complementary interactions with biological macromolecules.
Table 1: Key Structural Features of (4-Bromophenyl)(pyrimidin-5-yl)methanol and Analogues
Structural Parameter | Value Range | Methodology | Functional Significance |
---|---|---|---|
C(aryl)-C(pyrimidine) bond length | 1.47-1.49 Å | X-ray crystallography | Enhanced conjugation stability |
Br-C bond distance | 1.90-1.92 Å | X-ray diffraction | Halogen bonding capability |
Pyrimidine N...Br distance | 5.8-6.2 Å | Computational modeling | Pre-organized pharmacophore geometry |
Dihedral angle between rings | 48-65° | Single-crystal analysis | Reduced planarity for 3D target engagement |
O-H bond polarization | δ⁻ = -0.32 | NBO analysis (DFT) | Hydrogen-donor capacity |
The molecule's electronic architecture reveals equally compelling attributes. Frontier molecular orbital (FMO) analyses conducted on analogous pyrimidine methanol derivatives demonstrate a HOMO-LUMO gap of approximately 4.6 eV in the gas phase, indicating significant stability while maintaining reactivity potential [5]. The HOMO density localizes predominantly over the pyrimidine ring and oxygen atom, designating these regions as electron-donating sites, while the LUMO extends across the bromophenyl system, creating an electron-accepting surface. This polarized electronic distribution facilitates charge-transfer interactions with biological targets, evidenced by the compound's solvatochromic behavior in polar solvents. The hydroxymethyl group serves as both a hydrogen-bond donor and a synthetic handle for etherification or esterification, enabling pharmacokinetic optimization without altering core recognition elements.
Table 2: Frontier Molecular Orbital Energy (eV) Profiles in Different Solvents
Solvent Environment | HOMO Energy | LUMO Energy | Energy Gap (ΔE) |
---|---|---|---|
Gas Phase | -5.01 | -0.38 | 4.63 |
Toluene | -5.18 | -0.42 | 4.76 |
Acetone | -6.12 | -1.87 | 4.25 |
Methanol | -6.35 | -2.01 | 4.34 |
Water | -6.82 | -2.24 | 4.58 |
Furthermore, the bromine atom exhibits dual functionality: its sigma-hole electrostatic potential (+0.04 e) enables halogen bonding interactions with carbonyl oxygen atoms in target proteins, while simultaneously serving as the optimal leaving group for palladium-catalyzed cross-coupling reactions. This synthetic versatility enables the efficient generation of structural diversity libraries from a single advanced intermediate. The compound's calculated logP value of 2.3 suggests favorable membrane permeability, while its polar surface area (58 Ų) remains within optimal range for blood-brain barrier penetration – attributes that position it favorably for central nervous system-targeted therapeutics [7].
Despite its promising architecture, comprehensive studies on (4-bromophenyl)(pyrimidin-5-yl)methanol remain surprisingly scarce, revealing significant knowledge gaps that impede its full utilization in drug discovery. The most critical limitation concerns the absence of crystallographic validation – while numerous analogues appear in patent literature [7], no deposited structure exists for this specific compound in the Cambridge Structural Database or Protein Data Bank, forcing researchers to rely on computational models of uncertain accuracy [1] [6]. This deficiency extends to spectroscopic characterization; although IR and NMR data fragments exist for related compounds [8], no consolidated spectral assignment has been published, creating reproducibility challenges during synthetic quality control.
Three critical research gaps demand immediate attention:
The most striking omission involves solvent interaction studies. Although computational analyses suggest exceptional solvation energy in toluene (-53.46 kJ/mol) compared to polar solvents [5], experimental verification through thermodynamic measurements is absent. This gap directly impacts crystallization strategy design and formulation development. Furthermore, the compound's behavior under biological redox conditions remains entirely uncharacterized – a significant oversight given the susceptibility of benzylic alcohols to enzymatic oxidation in vivo. These collective knowledge deficits have constrained the molecule primarily to patent literature as a synthetic intermediate rather than enabling its development as a lead compound in its own right.
Table 3: Critical Research Priorities and Methodological Requirements
Research Gap | Current Status | Recommended Approach | Expected Impact |
---|---|---|---|
Structural characterization | Computational models only | Single-crystal XRD/SC-XRD | Rational design of derivatives |
Synthetic scalability | Low yields (≤60%) | Flow chemistry/Pd-catalyzed optimization | Gram-scale production |
Solvent interactions | Theoretical solvation energies | Isothermal titration calorimetry | Crystallization protocol development |
Metabolic stability | No data available | Microsomal incubation assays | Early DMPK profiling |
Target identification | Structural similarity only | Affinity-based protein profiling | Therapeutic relevance assessment |
These limitations collectively underscore the compound's underdeveloped potential. Addressing these gaps through targeted research could transform (4-bromophenyl)(pyrimidin-5-yl)methanol from a chemical curiosity into a versatile scaffold for kinase inhibitors, epigenetic modulators, or allosteric GPCR ligands – particularly where halogen bonding capabilities provide target selectivity advantages over conventional hydrogen-bonding motifs [7]. The next generation of studies must bridge synthetic chemistry, computational prediction, and biological validation to fully exploit this molecule's unique structural duality.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5